molecular formula C17H16ClF3N4O B2803212 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775313-01-3

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B2803212
CAS No.: 1775313-01-3
M. Wt: 384.79
InChI Key: RQDSYQYXYLNBCE-UHFFFAOYSA-N
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Description

4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.79. The purity is usually 95%.
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Biological Activity

The compound 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a significant member of the pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClF3N2C_{16}H_{16}ClF_3N_2, with a molecular weight of approximately 350.76 g/mol. The structure features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which is known for enhancing bioactivity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrimidine derivatives have shown potent inhibitory effects against various cancer cell lines, including epidermoid carcinoma (HEP2) and colon cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation more effectively than traditional chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Studies indicate that it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions .

Antibacterial Properties

In addition to anticancer effects, this compound has shown antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, leading to cell lysis . Comparative studies have highlighted its effectiveness relative to standard antibiotics.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The trifluoromethyl group enhances lipophilicity, allowing better interaction with enzyme active sites.
  • Receptor Binding : The piperazine ring facilitates binding to various receptors involved in neurotransmission and cellular signaling.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of pyrimidine derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of HEP2 cells with an IC50 value lower than that of doxorubicin, indicating superior potency in inducing apoptosis .

Study 2: Antibacterial Activity Assessment

In another investigation, the antibacterial activity was assessed against multiple bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi, with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics .

Data Tables

Biological Activity Effect Reference
AnticancerIC50 < Doxorubicin
AChE InhibitionModerate inhibition
AntibacterialMIC against S. typhi

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-13-4-2-1-3-12(13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDSYQYXYLNBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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